Distinct Enzyme Substrate Profile Compared to S-Benzyl-L-cysteine Methyl Ester
In contrast to its close analog S-benzyl-L-cysteine, the methyl ester derivative H-Cys(bzl)-ome.hcl exhibits a specific lack of activity with cysteine conjugate S-oxidase. While S-benzyl-L-cysteine is a known substrate for this enzyme, H-Cys(bzl)-ome.hcl had no effect [1]. This difference is crucial for researchers using the compound to study enzyme function or as a non-metabolizable control.
| Evidence Dimension | Enzymatic Activity with Cysteine Conjugate S-oxidase |
|---|---|
| Target Compound Data | No effect |
| Comparator Or Baseline | S-benzyl-L-cysteine: Active as a substrate |
| Quantified Difference | Qualitative difference: active vs. no effect |
| Conditions | Rat hepatic and renal microsomes in the presence of oxygen and NADPH [1] |
Why This Matters
This selective inactivity allows for its use as a stable, non-interfering component in enzyme assays or as a control where metabolic conversion of the S-benzyl group is undesirable.
- [1] Sausen, P. J., & Elfarra, A. A. (1990). Cysteine conjugate S-oxidase. Characterization of a novel enzymatic activity in rat hepatic and renal microsomes. Journal of Biological Chemistry, 265(11), 6139-6145. View Source
